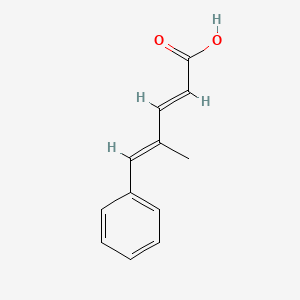

(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid

Description

Properties

CAS No. |

27655-93-2 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C12H12O2/c1-10(7-8-12(13)14)9-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)/b8-7+,10-9+ |

InChI Key |

NWKUGDBRICNTTN-XBLVEGMJSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C/C(=O)O |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid can be achieved through several synthetic routes. One common method involves the use of a biocatalytic reaction mixture, where enzymes such as lipoxygenase and hydroperoxide lyase catalyze the oxidation of fatty acids to produce the desired compound . The reaction conditions typically include the use of hydrophobic adsorbents to separate the product from the reaction mixture, with ethanol being a preferred solvent for purification .

Industrial Production Methods

Industrial production of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid may involve large-scale biocatalytic processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the conjugated diene structure into saturated or partially saturated compounds.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Potential therapeutic applications include its use as an antimicrobial or anti-inflammatory agent.

Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or disrupting cellular membranes. The compound’s ability to produce oxidative stress and inhibit antioxidant enzyme activity suggests its potential as an antimicrobial agent .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural uniqueness lies in the methyl group at position 4 and the phenyl group at position 5 . Key comparisons with analogues include:

Table 1: Substituent Comparison of Selected Analogues

Key Observations :

- Phenyl Substitutions : Hydroxyl (e.g., avenalumic acid) or methoxy groups (e.g., compound 7 ) on the phenyl ring enhance solubility and bioactivity, whereas electron-withdrawing groups (e.g., CF₃ in ) may stabilize the diene system.

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~4–5) enables salt formation, enhancing solubility in basic environments. Ester derivatives (e.g., ethyl esters ) are more lipophilic, favoring prodrug strategies.

Biological Activity

(2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid, a compound with a conjugated diene structure, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid is , with a molecular weight of approximately 214.25 g/mol. The compound features both a methyl group and a phenyl group attached to a penta-2,4-dienoic acid backbone, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that derivatives of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid may exhibit various biological activities, including:

- Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways.

- Antimicrobial Activity : Preliminary investigations indicate potential efficacy against certain bacterial strains.

The biological activity of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid is hypothesized to involve:

- Interaction with Enzymes : The conjugated diene system allows for interactions with various enzymes involved in metabolic pathways.

- Receptor Modulation : Potential binding to specific receptors may alter cellular signaling pathways.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

A study conducted by Catanzaro et al. (2020) demonstrated that compounds with similar structures to (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid significantly upregulated antioxidant enzymes such as HO-1 in human cell lines. This suggests that the compound may enhance cellular defenses against oxidative stress.

Case Study: Anti-inflammatory Effects

In another investigation, the compound was tested for its effects on inflammatory markers in vitro. Results indicated a reduction in the expression of pro-inflammatory cytokines when treated with (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid derivatives, highlighting its potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid, and how can its stereochemical configuration be confirmed?

- Methodological Answer : Synthesis typically involves coupling reactions (e.g., Wittig or Horner-Wadsworth-Emmons) to establish the conjugated diene system. Ethyl ester precursors (e.g., ethyl (2E,4E)-5-phenylpenta-2,4-dienoate) are hydrolyzed under basic conditions to yield the free acid . Stereochemical confirmation requires nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography. For example, crystal structures of analogous compounds (e.g., sulfonyl derivatives) have been resolved via X-ray diffraction .

Q. What spectroscopic methods are most effective for characterizing (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid?

- Methodological Answer :

- NMR : and NMR can confirm the diene geometry (chemical shifts for conjugated double bonds: δ ~5.5–6.5 ppm for protons) and substituent positions.

- IR : Stretching frequencies for carboxylic acid (O–H: ~2500–3000 cm, C=O: ~1700 cm) and conjugated dienes (C=C: ~1600 cm) .

- UV-Vis : Conjugated systems exhibit strong absorption bands (λ ~230–280 nm) .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N) at –20°C to minimize oxidation. Avoid prolonged exposure to light, as conjugated dienes are prone to photoisomerization. Stability tests under varying pH and temperature can identify optimal storage conditions .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoic acid in catalytic cycles?

- Methodological Answer :

- Step 1 : Optimize the molecular geometry using DFT (e.g., B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.

- Step 2 : Simulate reaction pathways (e.g., Diels-Alder cycloadditions) using transition-state search algorithms.

- Step 3 : Validate predictions with experimental kinetics (e.g., Arrhenius plots). ICReDD’s reaction path search methods integrate computational and experimental data to accelerate discovery .

Q. What experimental design strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Factorial Design : Test variables (e.g., solvent polarity, temperature) systematically to identify confounding factors. For example, solvent effects on diene conformation may alter binding affinity .

- Control for Isomerization : Monitor diene geometry (via NMR) during bioassays to ensure consistency. Contradictions may arise from inadvertent isomerization during handling .

Q. How can researchers optimize the enantioselective synthesis of derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s salen complexes) to induce enantioselectivity in dihydroxylation or epoxidation reactions.

- Dynamic Kinetic Resolution : Combine chiral auxiliaries with kinetic control to favor one enantiomer. For example, ester derivatives (e.g., ethyl (2E,4E)-5-phenylpenta-2,4-dienoate) can serve as intermediates for chiral resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.